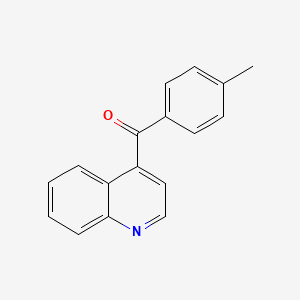

4-(4-Methylbenzoyl)quinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

1706456-62-3 |

|---|---|

Fórmula molecular |

C17H13NO |

Peso molecular |

247.29 g/mol |

Nombre IUPAC |

(4-methylphenyl)-quinolin-4-ylmethanone |

InChI |

InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)17(19)15-10-11-18-16-5-3-2-4-14(15)16/h2-11H,1H3 |

Clave InChI |

ATIHDJIZUUNBCJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

Origen del producto |

United States |

Synthetic Methodologies for 4 4 Methylbenzoyl Quinoline and Analogous Structures

Established Synthetic Routes for Quinoline (B57606) Ring Systems

The formation of the quinoline scaffold is a well-established area of heterocyclic chemistry, with several named reactions providing reliable pathways to this bicyclic system.

Cyclization Reactions

A cornerstone of quinoline synthesis lies in the cyclization of appropriately substituted aniline (B41778) derivatives. These reactions, often named after their discoverers, provide a versatile toolkit for accessing a wide range of quinoline structures.

Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net For the synthesis of a precursor to 4-(4-methylbenzoyl)quinoline, isatin could be reacted with 1-(4-methylphenyl)ethan-1-one. The resulting 2-(4-methylphenyl)quinoline-4-carboxylic acid could then be subjected to further transformations to introduce the carbonyl group at the 4-position. The reaction is typically carried out in a basic medium, such as ethanolic potassium hydroxide. researchgate.netijsr.net

Gould-Jacobs Reaction: This method is effective for the preparation of 4-hydroxyquinoline (B1666331) derivatives. It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. nih.gov The resulting 4-hydroxy-3-carboalkoxyquinoline can be further manipulated to introduce the desired benzoyl group at the 4-position.

Friedländer Synthesis: The Friedländer synthesis is a straightforward method for producing quinolines by the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group. wikipedia.orgorganicreactions.org This reaction can be catalyzed by acids or bases. wikipedia.orgjk-sci.com To synthesize a 4-substituted quinoline, one could envision using a 2-aminobenzophenone (B122507) derivative and a suitable ketone.

Doebner-Miller Reaction: This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com It is a versatile method for producing substituted quinolines. For instance, the reaction of aniline with an α,β-unsaturated ketone bearing a 4-methylbenzoyl group could theoretically lead to the target compound. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

Conrad-Limpach Synthesis: The Conrad-Limpach synthesis is used to prepare 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the condensation of anilines with β-ketoesters. synarchive.comwikipedia.orgquimicaorganica.org The initial condensation is followed by a high-temperature cyclization. synarchive.comwikipedia.org

| Reaction | Reactants | Key Intermediates/Products |

| Pfitzinger Reaction | Isatin, Carbonyl compound (e.g., 1-(4-methylphenyl)ethan-1-one) | Quinoline-4-carboxylic acid |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylate |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Substituted quinoline |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Substituted quinoline |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinoline |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. mdpi.com Several MCRs have been developed for the synthesis of quinoline derivatives. mdpi.comresearchgate.netnih.gov For example, a three-component reaction of an aniline, an aldehyde, and an activated alkyne can lead to the formation of polysubstituted quinolines. While specific examples leading directly to this compound are not abundant, the versatility of MCRs suggests that with appropriate starting materials, such a synthesis could be devised.

Strategies for Introducing the 4-Methylbenzoyl Moiety

The introduction of the 4-methylbenzoyl group can be achieved either by incorporating it into one of the starting materials for the quinoline synthesis or by functionalizing a pre-formed quinoline ring.

Friedel-Crafts Acylation and Related Acylation Methods

Direct Friedel-Crafts acylation of the quinoline ring is generally challenging. The nitrogen atom in the quinoline ring is a Lewis base and can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. quora.com However, intramolecular Friedel-Crafts acylation of quinoline carboxylic acids has been shown to be a viable method for the synthesis of fused quinoline systems. researchgate.net For the synthesis of this compound, a more plausible approach would be the Friedel-Crafts acylation of a suitable aromatic precursor prior to the quinoline ring formation. Alternatively, a quinoline-4-carbonyl chloride could be reacted with toluene (B28343) in the presence of a Lewis acid catalyst, though this approach might also be hampered by catalyst deactivation.

Derivatization from Quinoline Carboxylic Acid or Hydrazide Precursors

A more robust strategy involves the synthesis of a quinoline-4-carboxylic acid, which can then be converted to the desired ketone. This two-step approach offers greater flexibility and avoids the potential complications of direct acylation on the quinoline ring.

Synthesis of Quinoline-4-carboxylic Acid: As mentioned earlier, the Pfitzinger reaction is a classic method for preparing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, also yields quinoline-4-carboxylic acids. nih.gov

Conversion to the Ketone: The conversion of the carboxylic acid to a ketone can be achieved through several methods:

Reaction with Organometallic Reagents: The quinoline-4-carboxylic acid can be converted to its acid chloride, which can then be reacted with an appropriate organometallic reagent, such as an organocadmium or organocuprate reagent derived from 4-methylbenzene. A more direct approach involves the reaction of the carboxylic acid with an organolithium reagent.

Palladium-Catalyzed Cross-Coupling: A modern and versatile method involves the palladium-catalyzed cross-coupling of a quinoline-4-carboxylic acid derivative (such as an acid chloride or an ester) with an organometallic reagent, for example, a 4-methylphenylboronic acid (Suzuki coupling) or an organozinc reagent (Negishi coupling).

| Precursor | Reagent/Reaction | Product |

| Quinoline-4-carboxylic acid | 1. SOCl₂ 2. Di(p-tolyl)cadmium | This compound |

| Quinoline-4-carboxylic acid | p-Tolyllithium | This compound |

| 4-Chloroquinoline | 4-Methylphenylboronic acid, Pd catalyst, CO | This compound |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methodologies. In the context of quinoline synthesis, this has led to the exploration of green chemistry approaches. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate many organic reactions, including the synthesis of quinolines. tandfonline.combenthamdirect.comeurekaselect.comunf.eduacs.org Microwave-assisted Pfitzinger and Friedländer reactions have been reported to proceed in shorter reaction times and with higher yields compared to conventional heating methods. tandfonline.com

Use of Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives is a key principle of green chemistry. Water and ionic liquids have been successfully employed as reaction media for the synthesis of quinoline derivatives. tandfonline.comresearchgate.net For example, some quinoline syntheses have been performed in water, which is a safe, non-toxic, and inexpensive solvent. tandfonline.com

Catalyst-Free and Solvent-Free Conditions: In some cases, quinoline synthesis can be carried out under catalyst-free and solvent-free conditions, often with the aid of microwave irradiation. tandfonline.com This approach significantly reduces waste and simplifies the work-up procedure.

These green approaches are not only environmentally friendly but can also offer advantages in terms of reaction efficiency and cost-effectiveness, making them attractive alternatives for the synthesis of this compound and its analogs.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in a rapid increase in temperature. mdpi.com

In the context of quinoline synthesis, microwave irradiation has been successfully employed to promote various cyclization and condensation reactions. For instance, the Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides, has been significantly improved by using microwave irradiation, reducing lengthy reaction times and increasing yields. nih.gov While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the general principles are applicable. The synthesis of quinazolin-4(3H)-ones, for example, saw a yield of 78% under microwave conditions (500 W, 70°C, 1.5 h), a notable improvement from the 55% yield obtained after 30 hours of conventional heating. nih.gov

The advantages of microwave-assisted synthesis for preparing quinoline and its analogues include:

Rapid Reaction Rates: Significant reduction in reaction time from hours to minutes. mdpi.com

Higher Yields: Improved conversion of reactants to products. nih.gov

Greener Chemistry: Often requires less solvent and energy, contributing to more environmentally benign processes. rsc.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Quinazolin-4(3H)-one Derivative nih.gov

| Method | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | 84 | 30 h | 55 |

| Microwave Irradiation | 70 | 1.5 h | 78 |

Catalyst-Mediated Synthesis (e.g., Thiamine (B1217682) Hydrochloride, Chitosan-Decorated Copper Nanoparticles)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For the synthesis of this compound and its analogues, several catalytic systems have been explored, with a focus on green and reusable catalysts.

Thiamine Hydrochloride (Vitamin B1) as a Catalyst:

Thiamine hydrochloride (VB1), a readily available and non-toxic vitamin, has been identified as an effective and eco-friendly catalyst for the synthesis of polysubstituted quinolines. rsc.orgrsc.org It has been successfully used in one-pot, three-component reactions to produce complex quinoline derivatives in high yields. rsc.orgresearchgate.net For example, the synthesis of 4-amino-2-benzoylquinoline-3-carboxamides has been achieved through a Knoevenagel/Michael/cyclization cascade reaction catalyzed by thiamine hydrochloride in water under reflux conditions. rsc.orgrsc.org This method is noted for its operational simplicity, the absence of tedious separation procedures, and the reusability of the catalyst. rsc.orgrsc.org Thiamine hydrochloride is believed to act as a proton source, increasing the electrophilicity of carbonyl carbons and facilitating subsequent nucleophilic attacks and cyclization steps. hvdesaicollege.org

Table 2: Thiamine Hydrochloride Catalyzed Synthesis of 4-Amino-2-benzoylquinoline-3-carboxamide Derivatives rsc.org

| Entry | Arylglyoxal | Arylamine | Yield (%) |

| 1 | Phenylglyoxal | Aniline | 92 |

| 2 | 4-Methylphenylglyoxal | Aniline | 95 |

| 3 | 4-Methoxyphenylglyoxal | Aniline | 90 |

| 4 | 4-Chlorophenylglyoxal | Aniline | 88 |

| 5 | Phenylglyoxal | 4-Methylaniline | 94 |

Chitosan-Decorated Copper Nanoparticles (CS/CuNPs) as a Catalyst:

In the pursuit of sustainable chemistry, heterogeneous catalysts are highly desirable due to their ease of separation and recyclability. Chitosan-decorated copper nanoparticles (CS/CuNPs) have emerged as an efficient and reusable catalyst for the synthesis of quinoline derivatives. researchgate.netpreprints.orgscispace.com These catalysts are prepared using a green protocol and have been successfully applied in one-pot multicomponent reactions under ultrasonic irradiation. researchgate.netscispace.com This method offers excellent product yields in very short reaction times (around 5 minutes). researchgate.netpreprints.orgpreprints.org The catalyst demonstrates high stability and can be recycled for at least five cycles without a significant loss in its catalytic activity. researchgate.netpreprints.orgnih.gov The use of chitosan, a biodegradable polymer, as a support for the copper nanoparticles further enhances the green credentials of this catalytic system. scispace.com

Table 3: Synthesis of Quinoline Derivatives using Chitosan-Decorated Copper Nanoparticles under Ultrasonic Irradiation researchgate.netpreprints.org

| Aldehyde | Reaction Time (min) | Yield (%) |

| Benzaldehyde | 5 | 95 |

| 4-Chlorobenzaldehyde | 5 | 92 |

| 4-Nitrobenzaldehyde | 7 | 90 |

| 4-Methylbenzaldehyde | 5 | 96 |

| 4-Methoxybenzaldehyde | 6 | 94 |

Spectroscopic and Structural Characterization of 4 4 Methylbenzoyl Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Infrared (IR) Spectroscopy

No specific IR spectral data, which identifies the characteristic vibrational frequencies of the functional groups present in 4-(4-Methylbenzoyl)quinoline, could be found. This would typically include the stretching frequency of the carbonyl group (C=O) in the benzoyl moiety and the vibrations associated with the aromatic quinoline (B57606) ring system.

Mass Spectrometry (MS)

While mass spectrometry is a standard method for determining the molecular weight and fragmentation pattern of a compound, specific data from techniques such as Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) for this compound is not present in the surveyed literature. This information would confirm the elemental composition and provide insights into the molecule's stability and fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics

The UV-Vis absorption spectrum, which provides information about the electronic transitions within the molecule and is dependent on the extent of conjugation, has not been reported for this compound. Data on its maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε) are currently unavailable.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions of a compound.

For a molecule like this compound, a hypothetical single-crystal X-ray diffraction analysis would reveal key structural features, such as:

Intermolecular Interactions: The analysis would identify any non-covalent interactions, such as π-π stacking between the aromatic rings or C-H···O hydrogen bonds, which govern the packing of the molecules in the crystal lattice.

Bond Parameters: Precise measurements of the bond lengths and angles within the molecule would confirm the expected geometry and could reveal any strain or unusual bonding characteristics.

This information is invaluable for understanding the structure-property relationships of the material, including its physical properties and potential for polymorphism.

Despite the importance of such data, a thorough search of resources, including the Cambridge Structural Database (CSD), did not yield a crystallographic report for this compound. Researchers often deposit crystallographic data in such databases upon publication. The absence of an entry suggests that the single-crystal structure of this specific compound has not been determined and/or published in the accessible scientific literature.

Therefore, the detailed research findings and data tables requested for this section cannot be generated.

Chemical Reactivity and Functional Group Transformations

Reactions of Ester and Carboxylic Acid Derivatives (e.g., Esterification, Hydrazide Formation)

While 4-(4-Methylbenzoyl)quinoline itself does not possess an ester or carboxylic acid group, derivatives such as quinoline-4-carboxylic acids are common precursors in synthetic chemistry. For instance, a related compound, 2-(4-aminophenyl)quinoline-4-carboxylic acid, is synthesized from isatin (B1672199) and 1-(4-aminophenyl)ethan-1-one under alkaline conditions frontiersin.org. A similar synthetic strategy could yield a 4-carboxy-quinoline derivative that can then be transformed into this compound, or the carboxylic acid functionality can be used to generate other derivatives.

Esterification: A quinoline-4-carboxylic acid derivative can be readily esterified. A common method involves reaction with an alcohol in the presence of a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) researchgate.net. This allows for the synthesis of various alkyl or aryl esters, which can serve as versatile intermediates for further functionalization.

Hydrazide Formation: Carboxylic acid derivatives of the quinoline (B57606) scaffold are also valuable for synthesizing hydrazides. The reaction of a quinoline-4-carboxylic acid ester with hydrazine hydrate is a standard method to produce the corresponding acyl hydrazide nih.gov. These hydrazides are key building blocks for more complex heterocyclic systems. Alternatively, quinoline hydrazones can be coupled with carboxylic acids using peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) to form hydrazide-hydrazones nih.gov. These reactions highlight the utility of carboxylic acid and ester derivatives in expanding the chemical space around the quinoline core.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Quinoline-4-carboxylic acid | Alcohol, DMTMM | Quinoline-4-carboxylate ester | Esterification |

| Quinoline-4-carboxylate ester | Hydrazine hydrate | Quinoline-4-carbohydrazide | Hydrazide Formation |

| Quinoline Hydrazone | Carboxylic Acid, EDC | Hydrazide-hydrazone | Amide Coupling |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the quinoline ring typically require the presence of a good leaving group, such as a halogen. In derivatives of this compound, a strategically placed chlorine atom, for example at the C4 position (displacing the benzoyl group) or C2 position, would render the ring susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a common mechanism for such transformations on electron-deficient heterocyclic systems like quinoline nih.govresearchgate.net.

The reactivity of chloroquinolines towards nucleophiles is well-documented. For example, 4-chloroquinolines react with various nucleophiles, including amines and hydrazides, to yield substituted products researchgate.netmdpi.com. The introduction of a piperazine linker at the C4 position of a dimethoxy-quinoline scaffold via an SNAr reaction with excess piperazine demonstrates this reactivity nih.gov. Similarly, the reaction of a 4-chloroquinazoline with aniline (B41778) or hydrazine proceeds via an SNAr mechanism, where the first step of nucleophilic attack is often rate-determining researchgate.net. These examples suggest that a hypothetical 4-chloro-quinoline precursor to this compound would readily react with nucleophiles like amines, thiols, or alkoxides to generate a diverse library of derivatives.

| Quinoline Substrate | Nucleophile | Conditions | Product |

| 4-Chloro-6,7-dimethoxyquinoline | Piperazine | MeCN, reflux | 4-(Piperazin-1-yl)-6,7-dimethoxyquinoline nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | - | 4-Hydrazinyl-8-methylquinolin-2(1H)-one mdpi.com |

| 4-Chloroquinazoline | Aniline | - | 4-Anilinoquinazoline researchgate.net |

Cyclization and Heterocycle Annulation (e.g., Pyrazole Formation, Thiourea Formation)

The this compound scaffold can be elaborated into more complex fused heterocyclic systems through cyclization and annulation reactions. These transformations often involve modifying the core structure to introduce reactive functionalities that can undergo intramolecular or intermolecular ring closure.

Pyrazole Formation: Pyrazoles are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative clockss.orgnih.gov. To form a pyrazole fused to the quinoline ring (a pyrazolo[4,3-c]quinoline), a derivative of this compound bearing a dicarbonyl moiety at the C3 and C4 positions would be required. For instance, the cyclocondensation of 3-(2-nitrobenzoyl)pentane-2,4-dione with phenylhydrazine yields a pyrazole which can subsequently be cyclized to form a pyrazolo[4,3-c]quinoline-5-oxide clockss.org. This indicates that if the benzoyl group at C4 were part of a 1,3-dicarbonyl system, reaction with hydrazine would lead to the formation of a pyrazole ring attached to the quinoline core.

Thiourea Formation: Thiourea derivatives can be synthesized from the reaction of an amine with an isothiocyanate analis.com.my. A derivative of this compound bearing an amino group could be converted into a thiourea. These thiourea derivatives can then act as precursors for further cyclizations. For example, N,N-disubstituted thioureas derived from quinolone hydrazides can be cyclized with dialkyl acetylenedicarboxylates to yield thiazolidinone derivatives fused to the quinoline system nih.gov. This strategy allows for the construction of novel heterocyclic systems appended to the quinoline framework.

| Precursor | Reagent(s) | Resulting Heterocycle |

| Quinoline with 1,3-dicarbonyl functionality | Hydrazine derivative | Pyrazole clockss.org |

| Amino-quinoline derivative | Isothiocyanate | Thiourea nih.govanalis.com.my |

| Quinoline-thiourea derivative | Dialkyl acetylenedicarboxylate | Thiazolidinone nih.gov |

Regioselective and Chemoselective Transformations

Regioselectivity: The substitution pattern on the this compound molecule influences the regioselectivity of further reactions. The quinoline ring itself has inherent reactivity patterns; for instance, electrophilic substitution is often directed to the benzene (B151609) portion of the ring system. However, modern C-H activation methods allow for highly regioselective functionalization. For 8-substituted quinolines, metal-free halogenation can occur specifically at the C5 position rsc.org. The directing effect of the 4-benzoyl group would need to be considered in such transformations. Computational studies on substituted quinazolines show that the LUMO coefficient can predict the site of nucleophilic attack, indicating that the C4 position is often highly susceptible nih.gov. This suggests that in the absence of a leaving group, C-H functionalization or nucleophilic attack would be highly regiocontrolled.

Chemoselectivity: The presence of multiple functional groups in this compound—the quinoline nitrogen, the ketone carbonyl, and the aromatic rings—allows for chemoselective reactions. For example, the ketone can be selectively reduced without affecting the quinoline ring using appropriate reducing agents. Conversely, the quinoline nitrogen can be quaternized or oxidized to an N-oxide without altering the ketone. A notable example of chemoselectivity is the oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine reagents, which selectively oxidizes the methyl group over the aromatic rings researchgate.net. This type of selective transformation is crucial for the synthesis of complex molecules derived from the this compound scaffold.

Photophysical Properties of Benzoyl Quinoline Systems

Absorption and Emission Spectra Analysis (UV-Vis, Fluorescence, Phosphorescence)

The electronic absorption and emission spectra of quinoline (B57606) derivatives provide insight into their electronic structure and excited-state behavior. Typically, quinoline-based compounds exhibit strong absorption in the ultraviolet region. nih.gov The absorption spectrum of 4-(4-Methylbenzoyl)quinoline is expected to feature distinct bands corresponding to electronic transitions within the aromatic system.

Fluorescence emission occurs when the molecule relaxes from its lowest singlet excited state (S₁) to the ground state (S₀). This emission is observed at a longer wavelength (lower energy) than the absorption, with the difference known as the Stokes shift. nih.gov In addition to fluorescence, phosphorescence, an emission from the lowest triplet excited state (T₁) to the ground state, can sometimes be observed, typically at even longer wavelengths and with significantly longer decay times, especially in rigid matrices at low temperatures.

Table 1: Representative Spectroscopic Data for a Benzoyl-Quinoline System

| Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| Absorption (λabs) | ~340 | 3.0 x 10⁴ - 9.5 x 10⁴ nih.gov |

| Fluorescence (λem) | ~440 | N/A |

| Phosphorescence (λphos) | ~490 - 510 tcu.edu | N/A |

Note: Data are representative of the general class of quinoline derivatives, as specific experimental values for this compound are not widely published. Molar extinction coefficients for quinoline derivatives can be quite high, indicating strong absorption properties. nih.gov

Electronic Transitions (e.g., π,π and n,π Transitions)**

The absorption spectrum of this compound is characterized by two primary types of electronic transitions: π,π* and n,π*.

π,π Transitions:* These are high-intensity transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Quinoline derivatives are known to exhibit intense π–π* transitions, which contribute significantly to their strong UV absorption. nih.gov These transitions are primarily associated with the aromatic quinoline and benzoyl ring systems.

n,π Transitions:* These are lower-intensity transitions involving the excitation of a non-bonding electron (from the nitrogen atom of the quinoline ring or the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions typically occur at longer wavelengths (lower energy) compared to π,π* transitions. The relative energies of the n,π* and π,π* triplet states can influence the photophysical and photochemical behavior of the molecule.

Solvatochromic Effects

Solvatochromism refers to the change in the position, and sometimes intensity, of absorption or emission spectral bands with a change in solvent polarity. Quinoline derivatives often exhibit solvatochromic behavior due to a significant change in their dipole moment upon electronic excitation. researchgate.net This effect is particularly pronounced in molecules with intramolecular charge transfer (ICT) character, where excitation leads to a redistribution of electron density. nih.gov

For a system like this compound, the excited state is expected to be more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the fluorescence emission spectrum. researchgate.netbeilstein-journals.org

Table 2: Hypothetical Solvatochromic Shifts in Emission Spectra

| Solvent | Polarity (Dielectric Constant) | Emission Maximum (λem) (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Cyclohexane | 2.0 | 425 | 85 |

| Chloroform | 4.8 | 438 | 98 |

| Methanol | 32.7 | 455 | 115 |

| DMSO | 46.7 | 465 | 125 |

Note: This table illustrates the expected trend for a molecule with a more polar excited state. Higher Stokes shifts are generally observed in more polar solvents for quinoline-based systems. beilstein-journals.org

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) and fluorescence lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the fluorescence process.

Fluorescence Quantum Yield (Φf): This is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process. Quinoline derivatives can exhibit a wide range of quantum yields, from low to good, depending on their specific structure and environment. beilstein-journals.orgresearchgate.net For example, some trifluoromethylated quinoline-phenol Schiff bases show quantum yields ranging from 0.12 to 0.85 in various solvents. beilstein-journals.org

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited singlet state before returning to the ground state. It is an intrinsic property of the fluorophore. For aqueous solutions of natural dyes containing quinoline-like structures, average lifetimes of around 3.1 ns have been reported. mdpi.com

Table 3: Representative Fluorescence Efficiency and Dynamics Data

| Solvent | Quantum Yield (Φf) | Lifetime (τ) (ns) |

|---|---|---|

| Chloroform | 0.12 - 0.80 beilstein-journals.org | ~3.3 mdpi.com |

| DMSO | 0.20 - 0.75 beilstein-journals.org | ~2.7 mdpi.com |

| Methanol | 0.13 - 0.85 beilstein-journals.org | ~2.4 mdpi.com |

Note: The values are representative ranges for related quinoline derivatives and illustrate the dependency on the solvent environment.

Phosphorescence Characteristics (e.g., Emission Bands, Time Decay)

Phosphorescence is emission that occurs from the triplet excited state (T₁) following intersystem crossing from the singlet excited state (S₁). Its characteristics differ significantly from fluorescence.

Emission Bands: Phosphorescence occurs at lower energy (longer wavelength) than fluorescence due to the lower energy of the triplet state compared to the singlet state. For aromatic ketones, phosphorescence is often the dominant emission process at low temperatures in rigid matrices. The emission spectrum can provide information about the vibrational levels of the ground state.

Time Decay: The transition from a triplet state to a singlet ground state is spin-forbidden, resulting in significantly longer lifetimes for phosphorescence compared to fluorescence. Phosphorescence lifetimes can range from microseconds to several seconds. tcu.edu For instance, the phosphorescence lifetime of 4-methylumbelliferone, another heterocyclic compound, is remarkably long at almost 3 seconds in a PVA film at room temperature. tcu.edu

Excited State Dynamics and Non-Radiative Deactivation Pathways

Radiative Pathways:

Fluorescence: Emission from S₁ → S₀.

Phosphorescence: Emission from T₁ → S₀.

Non-Radiative Deactivation Pathways:

Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀). This process is often inefficient for large energy gaps.

Intersystem Crossing (ISC): A radiationless transition between states of different spin multiplicity (e.g., S₁ → T₁). In benzophenone (B1666685) and its derivatives, ISC is typically a very rapid and efficient process.

Vibrational Relaxation: The rapid loss of excess vibrational energy as the molecule relaxes to the lowest vibrational level of an electronic state.

Intramolecular Charge Transfer (ICT): Quinoline derivatives can exhibit ICT due to their electron-accepting properties. nih.gov In this compound, excitation can promote an electron from the quinoline moiety to the benzoyl group, creating a charge-separated ICT state that significantly influences the emission properties and solvatochromism.

The efficiency of these competing pathways determines the ultimate photophysical observables, such as the fluorescence quantum yield and lifetime.

Photostability Investigations

Photostability is a crucial parameter for any compound intended for applications involving light exposure, such as in fluorescent probes or optoelectronic materials. beilstein-journals.org It refers to the ability of a molecule to resist chemical degradation upon absorbing light.

Table 4: Example of a Photostability Investigation Protocol

| Parameter | Condition |

|---|---|

| Solvent | DMSO |

| Light Source | White-light LED (400-800 nm) |

| Irradiation Time | 60 minutes |

| Monitoring Technique | UV-Vis Absorption Spectroscopy |

| Result Metric | Change in Absorbance (ΔA) at λmax |

Note: This table outlines a typical experimental setup for assessing the photostability of a chemical compound. beilstein-journals.orgeuropa.eu

Computational and Theoretical Investigations on 4 4 Methylbenzoyl Quinoline Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the molecular geometry and electronic properties of organic compounds, including quinoline (B57606) derivatives. scirp.orgnih.gov A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p) to perform geometry optimization. nih.govmdpi.com This process calculates the lowest energy arrangement of atoms in the molecule.

For 4-(4-Methylbenzoyl)quinoline, DFT calculations would predict a non-planar structure. The quinoline ring system itself is planar, but the 4-methylbenzoyl group attached at the 4-position is twisted out of this plane. This torsion is due to the steric hindrance between the carbonyl group and the hydrogen atom at the 5-position of the quinoline ring. The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, which are typically in good agreement with experimental data from X-ray crystallography where available. researchgate.netnih.gov The electronic structure analysis reveals the distribution of electron density throughout the molecule. scirp.org

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: The following data is representative of typical DFT calculation results for similar quinoline structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-C (quinoline-carbonyl) | ~1.50 Å |

| Bond Length | C-N (quinoline ring) | ~1.37 Å |

| Bond Angle | Quinoline-C-C (benzoyl) | ~120.5° |

| Dihedral Angle | Quinoline Plane - Benzoyl Plane | ~50-60° |

Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, making it indicative of a molecule's nucleophilicity, while the LUMO acts as an electron acceptor, reflecting its electrophilicity. libretexts.org

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich quinoline and methylbenzoyl rings, while the LUMO would be localized more on the electron-withdrawing benzoyl group and the quinoline core. From the HOMO and LUMO energies, other chemical reactivity descriptors such as ionization potential, electron affinity, global hardness, and softness can be calculated. researchgate.net

Table 2: Calculated FMO Properties and Reactivity Descriptors Note: These values are illustrative and based on typical results for related aromatic ketones.

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.7 eV |

| Ionization Potential (I) | -EHOMO | 6.2 eV |

| Electron Affinity (A) | -ELUMO | 2.5 eV |

| Global Hardness (η) | (I - A) / 2 | 1.85 eV |

| Global Softness (S) | 1 / (2η) | 0.27 eV-1 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive behavior of a molecule. mdpi.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of most positive potential (electron-poor), which are favorable for nucleophilic attack. Green represents regions of neutral potential.

For this compound, the MEP surface would show the most negative potential (red/yellow) concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring. These sites are the primary centers for electrophilic interactions and hydrogen bonding. mdpi.com The hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), making them susceptible to interactions with nucleophiles. The MEP analysis thus provides a clear map of the molecule's reactive sites. nih.gov

Modeling of Protonation Equilibria

Computational methods can effectively model the protonation equilibria of molecules by calculating the energies of the neutral and protonated forms. The site of protonation is determined by identifying the location where the addition of a proton results in the greatest stabilization energy.

Based on the MEP analysis, the two most likely sites for protonation on this compound are the quinoline nitrogen and the carbonyl oxygen, as both are regions of high negative electrostatic potential. DFT calculations can be used to determine the proton affinity for each site. The species with the lower energy (more negative proton affinity) is the more stable conjugate acid, and its corresponding basic site is therefore more favorable for protonation. These calculations can also be extended to estimate the pKa values of the molecule in solution, providing a theoretical basis for its acid-base properties.

Solvent Effects on Molecular Stability and Electronic Properties

Chemical reactions and measurements are often performed in a solvent, which can significantly influence a molecule's properties. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent on molecular stability and electronic structure. ajchem-a.com

For a polar molecule like this compound, polar solvents are expected to induce stabilization through dipole-dipole interactions. This stabilization can affect the molecule's geometry and, more significantly, its electronic properties. Theoretical studies on similar compounds have shown that increasing solvent polarity can lead to a decrease in the HOMO-LUMO energy gap. researchgate.net This reduction in the energy gap often corresponds to a bathochromic (red) shift in the molecule's UV-visible absorption spectrum, a phenomenon known as solvatochromism. ajchem-a.com

Spectroscopic Property Prediction via Computational Methods (e.g., Vibrational Spectra)

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including vibrational (Infrared and Raman) spectra. nih.govcusat.ac.in By performing frequency calculations using DFT, a molecule's vibrational modes can be determined. nih.gov The calculated frequencies, however, are known to have systematic errors due to the approximations inherent in the methods. Therefore, they are often multiplied by a scaling factor (e.g., ~0.961 for B3LYP) to achieve better agreement with experimental data. nih.gov

For this compound, the predicted IR spectrum would show characteristic peaks corresponding to specific functional groups. These include the strong C=O stretching vibration of the ketone, C-H stretching modes for the aromatic rings and the methyl group, and various C=C and C=N stretching vibrations within the quinoline ring system. cusat.ac.inresearchgate.net Comparing the computed spectrum with an experimental one can aid in the assignment of vibrational bands and confirm the molecular structure. researchgate.net

Table 3: Predicted vs. Expected Experimental Vibrational Frequencies (cm-1)

| Vibrational Mode | Calculated (Scaled) Frequency Range (cm-1) | Expected Experimental Frequency Range (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2920 - 2980 | 2850 - 2960 |

| C=O Stretch (Ketone) | 1660 - 1685 | 1650 - 1680 |

| Aromatic C=C/C=N Stretch | 1450 - 1610 | 1475 - 1620 |

| C-H In-plane Bend | 1000 - 1300 | 1000 - 1300 |

| C-H Out-of-plane Bend | 750 - 900 | 730 - 900 |

Reaction Mechanism Elucidation through Computational Pathway Analysis

Theoretical calculations are invaluable for elucidating reaction mechanisms by mapping out the potential energy surface (PES) of a chemical transformation. nih.gov This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. mdpi.com

Structure Property Relationship Studies in Non Biological Contexts

Correlation of Substituent Effects with Photophysical Behavior

The photophysical properties of quinoline (B57606) derivatives, such as their absorption and emission of light, are highly sensitive to their chemical structure. The absorption and spectral emission characteristics can be intentionally modified through appropriate substitution on the quinoline ring or its peripheral groups. scielo.br For fluorescent molecules, the relationship between structure and properties like fluorescence quantum yield—the efficiency of converting absorbed light into emitted light—is complex, involving a delicate balance between radiative and non-radiative energy decay pathways. nih.gov

Substituents influence the electronic distribution within the molecule, altering the energies of the ground and excited states. This, in turn, affects the wavelengths of light absorbed and emitted. The introduction of different functional groups can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often sensitive to the polarity of the surrounding environment (solvatochromism). mdpi.com For instance, some quinoline derivatives exhibit a blue shift (hypsochromic shift) in emission as solvent polarity increases, a phenomenon known as negative solvatochromism. mdpi.com

The quantum yield is particularly sensitive to molecular structure. Non-radiative decay pathways, such as molecular vibrations and rotations, compete with fluorescence. Structures that promote rigidity can enhance emission by restricting these non-radiative processes. nih.gov Conversely, certain substituents or structural features can create pathways for efficient non-radiative decay, leading to low quantum yields. nih.gov For example, in some heterocyclic systems, the replacement of a hydrogen atom involved in excited-state proton transfer (a non-radiative pathway) with another group can significantly improve fluorescence. mdpi.com Theoretical investigations using Density Functional Theory (DFT) are often employed to understand the electronic effects of different substituents on the photophysical properties of such molecules. rsc.org

The following table illustrates how different substituents and solvents can affect the key photophysical properties of related heterocyclic compounds, demonstrating the principles of structure-property relationships.

| Compound Type | Substituent | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (QY, %) | Reference |

|---|---|---|---|---|---|---|

| Quinazoline (B50416) Derivative | -OCH3 | Toluene (B28343) | 360 | 500 | 10.9 | urfu.ru |

| Quinazoline Derivative | -N(CH3)2 | Toluene | 379 | 500 | 23.2 | urfu.ru |

| Quinoline Derivative | -OCH3 (ether) | Methanol | 316 | 385 | N/A | mdpi.com |

| Quinoline Derivative | -O(CO)Ph (ester) | Methanol | 316 | - | ~0 | mdpi.com |

Influence of Structural Modifications on Catalytic Activity in Organic Transformations

While many studies focus on using catalysts to synthesize quinolines, there is also interest in the catalytic activity of quinoline derivatives themselves, often as ligands in organometallic complexes. nih.govrsc.org The structure of the quinoline ligand can have a profound impact on the stability and reactivity of the resulting catalyst.

A notable example is the use of quinoline-based compounds as ligands for copper(II) salts to create complexes that catalyze the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. mdpi.com In such systems, the quinoline derivative coordinates with the copper ion, and the electronic properties of the ligand influence the catalytic efficiency of the metal center. The study found that the chemical structure of the quinoline ligands and the nature of the ions coordinated with the copper play a significant role in the catalytic activity. mdpi.com

The table below summarizes findings from a study on the catecholase activity of various copper(II) complexes with different quinoline-based ligands, illustrating the influence of the ligand structure on the reaction rate.

| Ligand | Key Structural Feature | Copper Salt | Oxidation Rate (μmol L-1 s-1) | Reference |

|---|---|---|---|---|

| L2 | 2-Chloro-3-formylquinoline | Cu(OAc)2 | 23.75 | mdpi.com |

| L4 | 2-Chloro-3-((p-tolylimino)methyl)quinoline | Cu(OAc)2 | 36.25 | mdpi.com |

| L5 | 2-Chloro-3-(((4-methoxyphenyl)imino)methyl)quinoline | Cu(OAc)2 | 34.58 | mdpi.com |

| L4 | 2-Chloro-3-((p-tolylimino)methyl)quinoline | CuCl2 | 15.55 | mdpi.com |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their physical, chemical, or biological properties. elsevierpure.com In non-biological contexts, QSPR models are developed to predict chemical attributes such as reactivity, solubility, or spectroscopic characteristics based on molecular descriptors. dntb.gov.uanih.gov

These models are built by first calculating a set of molecular descriptors for a series of compounds. These descriptors are numerical values that encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices). nih.gov

Quantum chemical descriptors: Derived from quantum mechanical calculations, describing electronic properties like orbital energies (HOMO, LUMO), dipole moment, molecular polarizability, and global reactivity parameters (e.g., hardness, softness, electrophilicity). dntb.gov.uaresearchgate.net

Constitutional descriptors: Simple counts of atoms, bonds, rings, etc. nih.gov

Once calculated, these descriptors are used as independent variables in statistical or machine learning algorithms to build a mathematical model that predicts a property of interest. mdpi.com

A modern approach for predicting chemical reactivity involves a two-step workflow for building Quantitative Structure-Reactivity Relationships (QSRR). nih.gov First, machine learning is used to find a relationship between easily calculated structural descriptors and more complex, computationally expensive quantum molecular properties (QMPs). In the second step, a model is built to link these QMPs to the experimentally determined reactivity parameter. nih.gov This hierarchical approach allows for rapid and accurate reactivity predictions for new molecules based only on their structure. researchgate.net For quinoline derivatives, QSPR models can be invaluable for predicting chemical reactivity in various transformations or for estimating physicochemical properties relevant to materials science applications.

The following table lists various types of molecular descriptors that have been used in QSPR/QSAR studies of quinoline and related derivatives to model their chemical and physical attributes.

| Descriptor Category | Specific Descriptor Examples | Predicted Properties/Attributes | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Polarizability | Reactivity, Electronic transitions | dntb.gov.uaresearchgate.net |

| Global Reactivity | Electronegativity, Hardness, Softness, Electrophilicity index | Chemical reactivity, Reaction mechanisms | dntb.gov.uaresearchgate.net |

| Topological | Connectivity indices, Wiener index | Physicochemical properties (e.g., boiling point, molar refractivity) | nih.gov |

| Constitutional | Molecular weight, Atom counts, Ring counts | General physical properties, Cytotoxic activity | nih.gov |

Emerging Research Applications in Materials Science

Development as Luminescent Materials

The quinoline (B57606) ring system is a well-known fluorophore, and its derivatives are frequently studied for their luminescent properties. While specific studies on the luminescence of 4-(4-Methylbenzoyl)quinoline are not extensively documented, the general class of quinoline-based compounds often exhibits strong fluorescence, making them suitable for applications in lighting and display technologies. The electronic properties of the benzoyl group can influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to tunable emission spectra and high quantum yields.

For context, other functionalized quinoline derivatives have demonstrated significant potential as luminescent materials. For instance, metal-organic frameworks (MOFs) incorporating quinoline-like ligands, such as 4,7-dimethylphenanthroline, have been shown to exhibit high luminescence quantum yields.

Table 1: Luminescent Properties of a Related Terbium-based MOF

| Parameter | Value | Reference |

|---|---|---|

| Compound | [Tb₂(dmphen)₂(NO₃)₂(chdc)₂]·2DMF | mdpi.com |

| Quantum Yield | 18.4% | mdpi.com |

This table presents data for a related compound to illustrate the luminescent potential of this class of materials.

Applications in Organic Electronics (e.g., Conducting Polymers, Dyes)

In the realm of organic electronics, molecules with extended π-conjugated systems, such as quinoline, are highly sought after. These structures facilitate charge transport, a critical requirement for components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The this compound molecule possesses this key structural feature.

The electron-withdrawing nature of the benzoyl group combined with the electron-rich quinoline system can create a donor-acceptor structure. This arrangement is beneficial for tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for efficient charge injection and transport in electronic devices. As such, this compound could potentially be integrated as a building block in conducting polymers or used as a functional dye in dye-sensitized solar cells.

Sensing Applications (e.g., Acidochromism for pH Sensing)

Quinoline derivatives are widely recognized for their use as fluorescent chemosensors. The nitrogen atom in the quinoline ring can be protonated in acidic conditions, leading to significant changes in the molecule's photophysical properties, a phenomenon known as acidochromism. This reversible process can be harnessed to create highly sensitive and selective pH sensors.

Research on quinoline-based hydrazones has demonstrated their effectiveness as ratiometric fluorescent pH sensors in acidic environments. researchgate.net Upon protonation of the quinoline ring, these sensors exhibit intramolecular charge transfer (ICT), resulting in a noticeable shift in the emission wavelength that allows for precise pH measurement. researchgate.net Given its quinoline core, this compound is a strong candidate for similar applications. The addition of the methylbenzoyl group could further refine its sensitivity and pH operational range.

Table 2: Characteristics of Quinoline-Based Fluorescent pH Sensors

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Intramolecular Charge Transfer (ICT) upon protonation. | researchgate.net |

| Application | Reversible, ratiometric fluorescent sensing in acidic pH regions. | researchgate.net |

This table describes the general mechanism of related quinoline sensors.

Catalytic Applications in Organic Transformations (e.g., Phenol (B47542) Oxidation Catalysis)

The field of catalysis often utilizes nitrogen-containing heterocyclic compounds as ligands for metal catalysts or as organocatalysts themselves. While direct catalytic applications of this compound in phenol oxidation have not been detailed, the structural motifs are promising. The quinoline nitrogen can coordinate with metal centers, potentially influencing the selectivity and efficiency of catalytic cycles.

Phenol oxidation is a critical industrial process, and developing efficient catalytic systems is an ongoing research goal. Oxidative reactions provide an effective pathway for transforming phenols into valuable chemical feedstocks, often proceeding through quinone intermediates. rsc.org Catalysts are essential to control these reactions and prevent the formation of undesirable byproducts. The development of new catalytic systems, including those based on quinoline structures, could lead to milder reaction conditions and improved product yields in processes like the selective oxidation of phenol to hydroquinone (B1673460) and benzoquinone.

Q & A

Q. What are the primary synthetic routes for 4-(4-Methylbenzoyl)quinoline, and how can reaction conditions be optimized for yield?

- Methodological Answer : Classical protocols such as the Gould–Jacob and Friedländer reactions are foundational for synthesizing quinoline derivatives. Transition metal-catalyzed reactions (e.g., iodine-catalyzed cyclization in THF at 338 K) and green chemistry approaches (e.g., solvent-free conditions) can improve regioselectivity . Optimization involves adjusting solvent polarity (e.g., THF for better solubility), catalyst loading (e.g., iodine at 5 mol%), and temperature gradients (e.g., reflux for cyclization). Yield improvements (≥70%) are achievable via slow crystallization from ethanol .

Q. How can this compound be purified and characterized in laboratory settings?

- Methodological Answer : Purification via recrystallization (ethanol or ethyl acetate) or column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts. Characterization requires NMR (¹H/¹³C for substituent analysis), high-resolution mass spectrometry (HRMS for molecular ion validation), and elemental analysis (C/H/N ratios within ±0.3% of theoretical values). Single-crystal X-ray diffraction (SC-XRD) confirms stereochemistry, with SHELX software refining H-atom positions using riding models .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data of this compound derivatives be resolved?

- Methodological Answer : Discrepancies in bond angles or dihedral planes (e.g., non-planar benzoquinoline moieties) require SHELXL refinement with high-resolution data (d-spacing < 0.8 Å). Validate torsional deviations using Cremer–Pople puckering parameters and analyze intermolecular interactions (e.g., C–H···π or π–π stacking distances < 4.0 Å). For twinned crystals, employ twin law matrices in SHELXTL and cross-validate with Hirshfeld surface analysis .

Q. How should researchers address discrepancies between in vitro cytotoxicity data and computational docking results for this compound analogs?

- Methodological Answer : Perform dose-response assays (e.g., MTT on MCF-7/A549 cells) with triplicate technical replicates to minimize variability. For docking (AutoDock Vina/GOLD), validate force field parameters (e.g., AMBER vs. CHARMM) and solvation models. Discrepancies may arise from off-target effects; use surface plasmon resonance (SPR) to confirm binding affinities. Cross-reference with molecular dynamics simulations (100 ns trajectories) to assess protein-ligand stability .

Q. What strategies optimize substituent effects on this compound for enhanced bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., electron-withdrawing groups like –CF₃ at C-8 improve cytotoxicity). Employ density functional theory (DFT) to calculate electrostatic potentials (e.g., Fukui indices for nucleophilic attack sites). In vitro testing against mutant cell lines (e.g., EGFR-mutated NSCLC) identifies selectivity. For solubility-limited analogs, introduce PEGylated side chains or co-crystallize with cyclodextrins .

Data Contradiction Analysis

Q. How to reconcile conflicting spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictory NMR signals (e.g., split aromatic protons) may arise from dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR, −50°C to 80°C) to freeze conformers. For mass spectrometry anomalies (e.g., unexpected adducts), employ ESI+/ESI− dual ionization and compare with theoretical isotopic patterns. Cross-validate with IR spectroscopy (C=O stretch ~1680 cm⁻¹) and SC-XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.